Welcome to the BenchChem Online Store!
molecular formula C8H15NO B8744717 3-Ethyl-3-methylpiperidin-2-one

3-Ethyl-3-methylpiperidin-2-one

Cat. No. B8744717
M. Wt: 141.21 g/mol
InChI Key: CGEGLZGNJGYEFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06066666

Procedure details

Li metal (0.63 g, 90 mmol) was added to a well stirred solution of 3-ethyl-3-methyl-1-phenylmethyl-2-piperidinone (2.08 g, 9 mmol) in dry THF (27 mL) and then liquid NH3 (180 mL) was added slowly over a period of 5 min at -78° C. The cooling bath was removed and the reaction mixture stirred for 1 h in refluxing NH3. Then the reaction mixture was heated for 5-10 min at 60° C. to evaporate NH3 leaving a white residue which was treated carefully with water (50 mL) at 0° C., and the aqueous mixture extracted with CH2Cl2 (3×50 mL). The combined organic extract was washed with brine (50 mL), dried (MgSO4), and concentrated in vacuo to give 2.81 g of a colorless viscous residue. Flash chromatography over silica gel (1% MeOH in CHCl3 -EtOAc, 1:1) afforded the lactam (1.10 g, 87% ) as a colorless solid: mp 67-69° C. (CH2Cl1-hexane).
Name
3-ethyl-3-methyl-1-phenylmethyl-2-piperidinone
Quantity
2.08 g
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
solvent
Reaction Step One
Name
Quantity
180 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1([CH3:17])[CH2:8][CH2:7][CH2:6][N:5](CC2C=CC=CC=2)[C:4]1=[O:16])[CH3:2].N>C1COCC1>[CH2:1]([C:3]1([CH3:17])[CH2:8][CH2:7][CH2:6][NH:5][C:4]1=[O:16])[CH3:2]

Inputs

Step One
Name
3-ethyl-3-methyl-1-phenylmethyl-2-piperidinone
Quantity
2.08 g
Type
reactant
Smiles
C(C)C1(C(N(CCC1)CC1=CC=CC=C1)=O)C
Name
Quantity
27 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
180 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the reaction mixture stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Li metal (0.63 g, 90 mmol) was added to a well
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
in refluxing NH3
CUSTOM
Type
CUSTOM
Details
to evaporate NH3 leaving a white residue which
ADDITION
Type
ADDITION
Details
was treated carefully with water (50 mL) at 0° C.
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture extracted with CH2Cl2 (3×50 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
WASH
Type
WASH
Details
was washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C1(C(NCCC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.81 g
YIELD: CALCULATEDPERCENTYIELD 221.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.